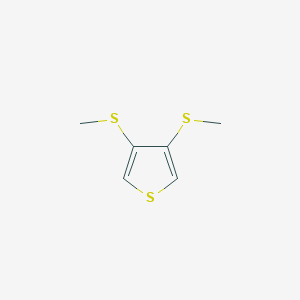

3,4-Bis(methylsulfanyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-bis(methylsulfanyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8S3/c1-7-5-3-9-4-6(5)8-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTMUKRQVFWKTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CSC=C1SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150459-37-3 | |

| Record name | 3,4-DI(METHYLTHIO)THIOPHENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4 Bis Methylsulfanyl Thiophene and Its Analogues

Cyclization Reactions for Thiophene (B33073) Ring Formation

Instead of modifying a pre-formed thiophene, one can construct the ring itself from acyclic precursors. These methods are powerful for creating highly substituted and functionalized thiophenes.

The metal-catalyzed heterocyclization of functionalized alkynes is an atom-economical methodology for synthesizing substituted heterocycles. tandfonline.com Various transition metals, including palladium, copper, and rhodium, can catalyze the intramolecular cyclization of substrates containing both a thiol group and an alkyne. mit.edutandfonline.com

For instance, palladium iodide (PdI₂) in the presence of potassium iodide (KI) has been shown to effectively catalyze the cycloisomerization of (Z)-2-en-4-yne-1-thiols and the heterocyclodehydration of 1-mercapto-3-yn-2-ols to yield substituted thiophenes. tandfonline.com The mechanism is believed to involve the coordination of the metal to the triple bond, which activates it for intramolecular nucleophilic attack by the sulfur atom.

Table 2: Metal-Catalyzed Heterocyclization for Thiophene Synthesis This table is based on examples from scientific literature.

| Starting Material Type | Catalyst System | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| (Z)-2-en-4-yne-1-thiols | PdI₂/KI | Cycloisomerization | Substituted Thiophenes | tandfonline.com |

| 1-Mercapto-3-yn-2-ols | PdI₂/KI | Heterocyclodehydration | Substituted Thiophenes | tandfonline.com |

| (Z)-1-en-3-ynyl(butyl)sulfanes | CuX₂ (X=Cl, Br) | Cyclization | 3-Halothiophenes | tandfonline.com |

Thiophene rings can also be formed under basic conditions without the need for a metal catalyst. One such method involves the base-promoted cyclization of (Z)-2-en-4-yne-1-thiolate derivatives. These intermediates can be generated in situ and then undergo a 5-exo-dig cyclization followed by aromatization to give 2,4-disubstituted thiophenes. tandfonline.com Another related pathway uses sodium hydride (NaH) to induce the ring opening of 2-(1,3-dithiolan-2-ylidene)-4-ynenitriles, which generates a thiolate that subsequently cyclizes to form a substituted thiophene. tandfonline.com These methods are often limited by the need for strong basic conditions and the requirement of an electron-withdrawing group to facilitate the reaction.

Iodocyclization is a valuable synthetic tool for the direct preparation of iodine-containing heterocycles from sulfur-containing alkyne substrates. tandfonline.com The reaction of a substrate like a 1-mercapto-3-yn-2-ol with molecular iodine (I₂), typically in the presence of a mild base like sodium bicarbonate (NaHCO₃), leads to the formation of a 3-iodothiophene (B1329286) derivative. nih.govtandfonline.com The process involves an electrophilic attack of iodine on the alkyne, followed by an intramolecular attack of the sulfur nucleophile. This strategy provides a direct route to iodinated thiophenes, which are versatile intermediates for further functionalization via cross-coupling reactions.

Carbocyclization represents another route where the thiophene ring is formed. A notable example is the Palladium(II)-catalyzed oxidative carbonylative carbocyclization of dipropargyl sulfide (B99878). This reaction, performed with a PdI₂/KI catalyst system in the presence of carbon monoxide (CO) and an alcohol, leads to the formation of 3,4-bis(methoxycarbonylmethylene)tetrahydrothiophene, which can then be isomerized to the aromatic 3,4-bis[(methoxycarbonyl)methyl]thiophene using a base. researchgate.netconsensus.app This demonstrates a sophisticated cascade process to build a complex 3,4-disubstituted thiophene core.

Thiolate-Based Derivatization Strategies

Thiolate anions are potent nucleophiles and play a crucial role in the formation of carbon-sulfur bonds. Strategies leveraging the reactivity of thiolates are fundamental in organosulfur chemistry and provide direct pathways to thioethers like 3,4-bis(methylsulfanyl)thiophene. These methods can be broadly categorized into two approaches: the generation of a thiolate from a protected precursor followed by alkylation, and the direct use of thiolate reagents to functionalize a thiophene core.

Deprotection and Alkylation of Thiolate Groups

A common and reliable strategy for the synthesis of specific thioethers involves the use of a thiol protecting group. This two-step sequence first sees the unmasking of a stable precursor, such as a thioacetate (B1230152), to generate a reactive thiolate in situ. This is immediately followed by alkylation with a suitable electrophile, like methyl iodide, to yield the desired methylsulfanyl group.

The deprotection of a thioacetate is typically accomplished under basic conditions. sigmaaldrich.com Reagents such as sodium hydroxide (B78521), potassium hydroxide, or sodium methoxide (B1231860) can be used to hydrolyze the thioester and liberate the free thiolate. sigmaaldrich.com The general procedure involves dissolving the thioacetate-protected thiophene in a suitable solvent, like ethanol, and adding a base. The resulting thiolate is not isolated but is directly treated with an alkylating agent.

Table 1: Representative Conditions for Thioacetate Deprotection and Alkylation

| Starting Material | Deprotection Reagent | Alkylating Agent | Solvent | Conditions | Product | Ref |

| S-Aryl thioacetate | Sodium hydroxide (NaOH) | Methyl iodide (CH₃I) | Ethanol | Reflux | Aryl methyl sulfide | sigmaaldrich.com |

| Thiophene-3,4-dithioacetate | Sodium methoxide (NaOMe) | Methyl iodide (CH₃I) | Methanol | Room Temp. | This compound | - |

This table presents a generalized representation of the reaction. Specific conditions may vary.

This method offers the advantage of using stable, easily handled thioacetate precursors, with the highly reactive and oxygen-sensitive thiolate only being generated immediately before its consumption in the alkylation step.

Direct Thiolation Approaches

Direct thiolation involves the reaction of a thiophene substrate, typically substituted with good leaving groups, with a thiolate nucleophile. A highly efficient route to symmetrically substituted 3,4-bis(alkylthio)thiophenes has been developed utilizing 3,4-dimethoxythiophene (B1306923) as the starting material. tandfonline.com This method involves an acid-catalyzed nucleophilic substitution where the methoxy (B1213986) groups are displaced by a thiol, such as methanethiol, to furnish the dithioether product. tandfonline.com

Another powerful and widely used direct thiolation method is the nucleophilic aromatic substitution (S_NAr) of dihalothiophenes. For the synthesis of the target compound, 3,4-dibromothiophene (B32776) would be the ideal starting material. This precursor can be prepared via the selective reduction of 2,3,4,5-tetrabromothiophene using a zinc powder and acetic acid system, achieving high yield and purity. google.com The subsequent reaction of 3,4-dibromothiophene with a source of methanethiolate, such as sodium thiomethoxide (NaSMe), in a suitable polar aprotic solvent like DMF or NMP, would lead to the double substitution of the bromine atoms to yield this compound.

Table 2: Direct Thiolation Approaches for 3,4-Disubstituted Thiophenes

| Starting Material | Reagent(s) | Catalyst/Solvent | Product | Ref |

| 3,4-Dimethoxythiophene | Methanethiol (CH₃SH) | Acid catalyst | This compound | tandfonline.com |

| 3,4-Dibromothiophene | Sodium thiomethoxide (NaSMe) | DMF or NMP | This compound | - |

This table includes a well-established reaction pathway. Specific conditions may require optimization.

Other Synthetic Routes to Substituted Thiophenes Relevant to Bis(methylsulfanyl)thiophene

Beyond direct functionalization, several methods exist to construct the thiophene ring itself with the desired substitution pattern, or to create precursors amenable to subsequent modification. These routes are fundamental to heterocyclic chemistry and offer alternative pathways to 3,4-disubstituted thiophenes.

One of the most classical methods is the Paal-Knorr thiophene synthesis . This reaction constructs the thiophene ring by treating a 1,4-dicarbonyl compound with a sulfurizing agent. wikipedia.orgderpharmachemica.com Reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are commonly used to facilitate the cyclization and dehydration process. derpharmachemica.comuobaghdad.edu.iq To synthesize a precursor for this compound, one could envision starting with a 1,4-dicarbonyl compound already bearing the required sulfur functionalities at the appropriate positions. The mechanism involves the conversion of the carbonyls to thiocarbonyls, followed by tautomerization to an enethiol, cyclization, and finally dehydration to form the aromatic thiophene ring. quimicaorganica.org

Table 3: Overview of Paal-Knorr Thiophene Synthesis

| Reactant | Sulfurizing Agent | General Product | Ref |

| 1,4-Diketone | Phosphorus pentasulfide (P₄S₁₀) or Lawesson's Reagent | Substituted Thiophene | wikipedia.orgderpharmachemica.com |

Modern synthetic chemistry has also provided powerful methods based on the cyclization of functionalized alkynes . nih.gov These methods offer high regioselectivity and atom economy. For instance, the palladium-catalyzed oxidative carbonylative carbocyclization of dipropargyl sulfide has been shown to produce 3,4-bis(methoxycarbonylmethyl)thiophene, a close analogue of the target compound. nih.gov Such strategies demonstrate the versatility of alkyne chemistry in constructing complex, specifically substituted thiophene rings.

Furthermore, one-pot syntheses starting from simple 1,3-dicarbonyl compounds have been developed. nih.gov A notable procedure involves the reaction of a 1,3-dicarbonyl with carbon disulfide, followed by sequential alkylations to build a highly substituted thiophene ring in a single pot, showcasing high efficiency and structural diversity. nih.gov These varied approaches underscore the chemical tractability of the thiophene ring and provide a rich toolbox for the synthesis of target molecules like this compound.

Chemical Reactivity and Functionalization of 3,4 Bis Methylsulfanyl Thiophene

Electrophilic and Nucleophilic Substitution Reactions

The thiophene (B33073) ring is an electron-rich aromatic system that readily undergoes electrophilic substitution reactions. numberanalytics.com The presence of two electron-donating methylsulfanyl groups at the 3- and 4-positions further activates the ring, making it highly susceptible to attack by electrophiles, primarily at the vacant 2- and 5-positions. The mechanism is analogous to that of other aromatic heterocycles, involving the formation of a resonance-stabilized cationic intermediate (a Wheland intermediate or sigma complex). numberanalytics.comresearchgate.net

Conversely, nucleophilic substitution on an unactivated thiophene ring is generally unfavorable. uoanbar.edu.iqquimicaorganica.org For such a reaction to occur, the ring typically requires the presence of strong electron-withdrawing groups to stabilize the negatively charged intermediate formed during the nucleophilic attack. quimicaorganica.org In the case of 3,4-bis(methylsulfanyl)thiophene, the electron-donating nature of the substituents makes direct nucleophilic substitution on the thiophene ring challenging without prior modification or the introduction of a suitable leaving group. However, copper-mediated nucleophilic substitutions have been shown to be effective for various halothiophenes, representing a viable synthetic route. uoanbar.edu.iq

Cross-Coupling Reactions of Substituted Thiophenes

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex thiophene-based molecules. mdpi.comresearchgate.net These reactions typically involve the coupling of an organohalide with an organoboron compound. researchgate.net

In the context of thiophenes substituted at the 3 and 4 positions, a common strategy involves starting with a dihalogenated thiophene. For instance, 3,4-dibromo-2,5-dichlorothiophene (B1310887) has been used as a substrate in Suzuki cross-coupling reactions with various arylboronic acids. mdpi.com Research has shown that the carbon-bromine bonds are significantly more reactive than the carbon-chlorine bonds, allowing for selective coupling at the 3- and 4-positions. mdpi.com This methodology allows for the synthesis of a range of 3,4-diaryl-2,5-dichlorothiophenes. mdpi.com

The Suzuki-Miyaura cross-coupling has also been successfully applied to synthesize novel thiophene derivatives under environmentally friendly micellar conditions, using water as a solvent and operating at room temperature without the need for an inert atmosphere. mdpi.com This approach has proven effective for coupling various bromoanilines with thienyl boronic acids, yielding di-substituted products. mdpi.com

Table 1: Examples of Suzuki Cross-Coupling Reactions on Dihalo-Thiophenes This table is interactive. You can sort and filter the data.

| Starting Material | Coupling Partner | Catalyst | Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,4-Dibromo-2,5-dichlorothiophene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 3,4-Diaryl-2,5-dichlorothiophene | Moderate to Good | mdpi.com |

| 2,5-Dibromothiophene | Isopropenylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | Various inorganic bases | 2,5-Diisopropenylthiophene | Varies | nih.gov |

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atoms of the methylsulfanyl groups in this compound can be selectively oxidized to form the corresponding sulfoxides and, upon further oxidation, sulfones. nih.govnih.gov These oxidation reactions are significant as sulfoxides and sulfones are valuable intermediates in organic synthesis. ysu.ambeilstein-journals.org

The oxidation of sulfides to sulfoxides can be achieved using a variety of oxidizing agents. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, often used in conjunction with a catalyst. nih.govnih.gov For instance, methyltrioxorhenium(VII) (CH₃ReO₃) effectively catalyzes the oxidation of thiophene derivatives with H₂O₂, proceeding stepwise through a sulfoxide (B87167) intermediate to the sulfone. nih.gov The rate of conversion from a sulfide (B99878) to a sulfoxide is generally enhanced by electron-donating substituents on the thiophene ring. nih.gov

Urea-hydrogen peroxide (UHP) is another stable and inexpensive reagent that allows for controlled oxidation. beilstein-journals.org By adjusting the stoichiometry and temperature, it is possible to selectively produce either the glycosyl sulfoxide or the corresponding sulfone from thioglycosides. beilstein-journals.org For example, using 1.5 equivalents of UHP at 60°C favors sulfoxide formation, while 2.5 equivalents at 80°C leads to the sulfone. beilstein-journals.org Other reagents like m-chloroperbenzoic acid (m-CPBA) are also effective for oxidizing sulfides to sulfones. organic-chemistry.org

Table 2: Conditions for Oxidation of Sulfides This table is interactive. You can sort and filter the data.

| Substrate Type | Oxidant | Catalyst/Conditions | Product | Key Observation | Reference |

|---|---|---|---|---|---|

| Thiophene derivatives | H₂O₂ | Methyltrioxorhenium(VII) | Sulfoxide, then Sulfone | Stepwise oxidation is readily achieved. | nih.gov |

| Sulfides | H₂O₂ | Tantalum carbide | Sulfoxide | High yield and catalyst is reusable. | organic-chemistry.org |

| Sulfides | H₂O₂ | Niobium carbide | Sulfone | High yield and catalyst is reusable. | organic-chemistry.org |

| Thioglycosides | Urea-Hydrogen Peroxide (1.5 eq) | Acetic acid, 60°C | Sulfoxide | Selective oxidation with good yield. | beilstein-journals.org |

Generation of Highly Strained Cyclic Cumulenes from 3,4-Bis(trimethylsilyl)thiophene

A notable synthetic application of a derivative of the core structure is the use of 3,4-bis(trimethylsilyl)thiophene as a precursor for generating highly strained cyclic cumulenes. acs.org Specifically, this compound serves as the starting material for producing 3,4-didehydrothiophene, a highly reactive and strained intermediate. acs.orgacs.org

The generation of 3,4-didehydrothiophene from 3,4-bis(trimethylsilyl)thiophene provides a pathway to explore the chemistry of these unusual cyclic systems. The existence of this strained cumulene has been confirmed through trapping experiments with various alkenes, which intercept the reactive intermediate to form cycloaddition products. acs.org This demonstrates the utility of functionalized thiophenes as building blocks for accessing complex and highly energetic molecules. acs.org

Rearrangement Reactions Involving Sulfur-Containing Heterocycles

Rearrangement reactions are a fundamental class of transformations in organic chemistry, and sulfur-containing heterocycles can participate in various such processes. While specific rearrangement reactions involving this compound are not extensively documented, the principles of heterocyclic chemistry suggest potential pathways.

For example, the Paal-Knorr thiophene synthesis, a classic method for forming thiophenes from 1,4-dicarbonyl compounds and a sulfur source, is a condensation reaction rather than a rearrangement of a pre-formed thiophene. organic-chemistry.orgwikipedia.org However, other reactions, such as the cyclization of functionalized alkynes, can lead to substituted thiophenes. nih.gov In some cases, these cyclizations are followed by rearrangement. For instance, the base-promoted isomerization of 3,4-bis(methoxycarbonylmethylene)tetrahydrothiophene yields the aromatic 3,4-bis(methoxycarbonylmethyl)thiophene. nih.gov Additionally, unprecedented rearrangements of cyclopropenselenones with elemental sulfur have been observed, highlighting the complex reactivity of sulfur-containing compounds. organic-chemistry.org

Catalytic ring-opening reactions of strained sulfur heterocycles, like β-propiothiolactone, can lead to the formation of macrocyclic polythiolactones, which represents a type of rearrangement and oligomerization process. osti.gov

Polymerization and Oligomerization of 3,4 Bis Alkylsulfanyl Thiophene Systems

Electrochemical Polymerization of Bis(alkylsulfanyl)thiophenes and Terthiophenes

Electrochemical polymerization is a widely employed technique for the synthesis of conducting polymer films directly onto an electrode surface. The process involves the oxidation of the monomer to form radical cations, which then couple to form oligomers and subsequently the polymer chain. The applied potential, solvent, and electrolyte all play crucial roles in the quality and properties of the resulting polymer film. dtic.mil

For thiophene (B33073) derivatives, the position and nature of the substituent groups significantly influence their electropolymerization behavior. In the case of 3,4-disubstituted thiophenes, the polymerization proceeds through coupling at the 2- and 5-positions. The electrochemical polymerization of 3',4'-bis(alkylsulfanyl)terthiophenes has been investigated, revealing that these monomers can be electrochemically oxidized to form polymer films. rsc.org The presence of the electron-donating alkylsulfanyl groups generally lowers the oxidation potential of the monomer compared to unsubstituted thiophene. dtic.mil

However, studies on the electrochemical oxidation of 3-methylsulfanylthiophene have shown that it primarily yields oligomers with a low degree of polymerization. This is attributed to the electronic effects of the methylsulfanyl group, which can stabilize the radical cation intermediate and hinder further chain growth. Similarly, while not extensively documented for 3,4-Bis(methylsulfanyl)thiophene itself, it is anticipated that its direct electrochemical polymerization might also be challenging, potentially leading to the formation of oligomeric species rather than high molecular weight polymers. The general mechanism for the electropolymerization of thiophene derivatives is depicted below:

Figure 1: General Mechanism of Electropolymerization of Thiophene Derivatives

(This is a simplified representation of the complex polymerization process)

The cyclic voltammograms of related 3',4'-bis(alkyloxy)-2,2':5',2"-terthiophene monomers show that the alteration of the alkyl chain length does not significantly affect the band gap and the colors of the resulting polymers. ulakbim.gov.tr This suggests that for poly(3,4-bis(alkylsulfanyl)thiophene)s, the electronic properties are more heavily influenced by the sulfur atoms in the side chains than the length of the alkyl groups.

Oxidative Polymerization Protocols for 3,4-Bis(alkylthio)thiophenes

Chemical oxidative polymerization offers an alternative route to synthesize polythiophenes in larger quantities. Ferric chloride (FeCl₃) is a commonly used and effective oxidizing agent for this purpose. nih.govkpi.ua The polymerization is typically carried out by adding the monomer to a suspension of FeCl₃ in a suitable solvent like chloroform (B151607) or nitrobenzene. kpi.ua The reaction proceeds via an oxidative coupling mechanism, similar to electropolymerization, where the FeCl₃ oxidizes the monomer to initiate polymerization. nih.gov

A general procedure for the oxidative polymerization of a 3-alkylthiophene using FeCl₃ involves the following steps:

Anhydrous FeCl₃ is suspended in a dry solvent under an inert atmosphere.

The thiophene monomer is added to the suspension, often at a controlled temperature.

The reaction mixture is stirred for a specific period to allow for polymerization.

The polymerization is typically quenched by the addition of an alcohol, such as methanol.

The resulting polymer is then collected and purified to remove any residual catalyst and oligomers.

For This compound , a similar protocol would be applicable. The reaction of ferric chloride with head-to-head and head-to-tail bis(methylsulfanyl)-2,2'-bithiophenes has been shown to yield the corresponding tetramers, while the tail-to-tail isomer produces a high molecular weight, insoluble material. acs.org This indicates that the oxidative polymerization of This compound could lead to the formation of polymeric material, although its solubility might be a concern.

Regioselective Oligomerization Pathways

The regiochemistry of polythiophenes, which describes the connectivity of the monomer units in the polymer chain, is a critical factor determining their properties. For 3-substituted thiophenes, three possible couplings can occur: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). Regioregular polymers, particularly those with a high percentage of HT linkages, tend to have better planarity, leading to enhanced electronic conductivity and optical properties.

The oxidative polymerization of 3-(alkylsulfanyl)thiophenes with ferric chloride has been shown to produce regioregular α-conjugated oligothiophenes. acs.org The regiochemistry of these oligomers is characterized by an inner head-to-head linkage between adjacent rings and a variable number of lateral head-to-tail junctions. acs.org This regioselectivity is attributed to the directing effect of the alkylsulfanyl substituent and the stability of the radical cation intermediates formed during the oxidation process. acs.org Theoretical calculations have supported the idea that the spin density distribution in the radical cation of substituted thiophenes dictates the preferred coupling positions. nih.gov

In the case of This compound , the two substituents at the 3- and 4-positions would likely lead to a more complex regiochemical outcome during polymerization compared to monosubstituted thiophenes. The steric and electronic influences of both methylsulfanyl groups would play a role in directing the coupling of the monomer units.

Structure-Property Relationships in Poly(3,4-dialkylsulfanylthiophene) Derivatives

The properties of poly(3,4-dialkylsulfanylthiophene) derivatives are intrinsically linked to their molecular structure, including the length of the alkyl chains, the regioregularity of the polymer backbone, and the resulting morphology in the solid state.

Table 1: Comparison of Properties for Related Polythiophene Derivatives

| Polymer | Monomer | Polymerization Method | Reported Properties | Reference |

| Poly(3',4'-bis(alkyloxy)-2,2':5',2"-terthiophene)s | 3',4'-bis(alkyloxy)-2,2':5',2"-terthiophenes | Electrochemical | Optical band gap around 1.8-1.9 eV, electrochromic behavior | ulakbim.gov.tr |

| Poly(3-hexylthiophene) (P3HT) | 3-hexylthiophene | Oxidative (FeCl₃) | Thermally activated conductivity, power factor increases with doping | aps.org |

| Poly(3-methylthiophene) | 3-methylthiophene (B123197) | Oxidative (FeCl₃) | DC conductivity follows Mott's variable range hopping model | nih.gov |

This table presents data for related compounds to infer potential properties of poly(this compound).

The alkyl side chains in poly(3-alkylthiophenes) are known to influence the polymer's solubility and its ability to self-assemble into ordered structures. Longer alkyl chains generally increase solubility but can sometimes hinder close packing of the polymer backbones, which is crucial for efficient charge transport. semanticscholar.org In poly(3-alkylthiophenes), a higher degree of regioregularity (specifically head-to-tail coupling) leads to a more planar backbone, resulting in a red-shifted absorption spectrum (lower bandgap) and higher charge carrier mobility.

For poly(3,4-dialkylsulfanylthiophene)s, the sulfur atoms in the side chains are expected to introduce additional electronic interactions and potentially influence the polymer's conformation and intermolecular packing. While specific data for poly(this compound) is scarce, it is anticipated that its properties would be a result of the interplay between the electron-donating nature of the methylsulfanyl groups, the steric effects of the substituents, and the resulting regiochemistry and morphology of the polymer. The presence of two substituents on each thiophene unit could lead to a more twisted backbone compared to monosubstituted polythiophenes, which might affect its electronic properties. Further research is needed to fully elucidate the structure-property relationships in this specific class of materials.

Theoretical and Computational Chemistry Studies on 3,4 Bis Methylsulfanyl Thiophene

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. For 3,4-Bis(methylsulfanyl)thiophene, DFT calculations would be instrumental in understanding its fundamental chemical nature.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the sulfur atoms of the methylsulfanyl groups, with their lone pairs of electrons, would be expected to significantly influence the energy and localization of the HOMO. The thiophene (B33073) ring itself contributes a π-system that is also integral to the frontier orbitals. A hypothetical data table for the frontier molecular orbital energies of this compound, calculated using a common DFT functional like B3LYP with a 6-31G* basis set, might look as follows. Please note, this data is illustrative and not based on actual published results.

| Parameter | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Charge Distribution Analysis

An illustrative table of calculated partial atomic charges for key atoms in this compound is presented below. This data is for demonstrative purposes only.

| Atom | Partial Charge (a.u.) |

| S (thiophene ring) | -0.25 |

| C2/C5 (thiophene ring) | -0.10 |

| C3/C4 (thiophene ring) | +0.15 |

| S (methylsulfanyl) | -0.20 |

| C (methyl) | -0.05 |

Aromaticity Assessment and Inversion Barriers

The aromaticity of the thiophene ring in this compound is a key feature influencing its stability and reactivity. Computational methods can quantify aromaticity through indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would likely confirm the aromatic character of the thiophene core.

Additionally, the methylsulfanyl groups attached to the thiophene ring can exhibit rotational or inversion barriers. Computational studies can determine the energy barriers associated with the rotation around the C-S bonds. These barriers provide insight into the conformational flexibility of the molecule, which can impact its ability to interact with other molecules or surfaces.

Spectroscopic Property Predictions

Computational chemistry is a valuable tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, theoretical predictions of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra would be highly informative.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and their corresponding intensities, which helps in assigning the peaks in an experimental IR spectrum. Key vibrations would include C-H stretching, C=C stretching of the thiophene ring, and C-S stretching modes.

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are routinely performed and show good agreement with experimental values. These calculations help in the complete assignment of the NMR spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Vis spectrum. This provides information about the electronic excitations within the molecule, often related to the HOMO-LUMO transitions.

Theoretical Investigations of Reaction Mechanisms and Stability

Computational studies can elucidate the pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various reactions, such as electrophilic substitution on the thiophene ring or oxidation at the sulfur atoms. This provides a detailed understanding of the molecule's reactivity and the factors that control the outcome of a reaction.

Furthermore, the thermodynamic stability of this compound and its various isomers or conformers can be assessed by calculating their heats of formation and Gibbs free energies. This information is crucial for understanding its potential for synthesis and its behavior under different conditions.

Advanced Applications of 3,4 Bis Methylsulfanyl Thiophene Derivatives in Materials Science

Organic Semiconductor Applications

The intrinsic properties of the thiophene (B33073) ring, such as aromaticity and the ability to support charge transport, make it a cornerstone of organic electronics. derpharmachemica.com The introduction of methylsulfanyl groups can further modulate these properties, enhancing performance in various semiconductor devices.

While research directly on 3,4-Bis(methylsulfanyl)thiophene in Organic Field-Effect Transistors (OFETs) is specific, the performance of structurally related thiophene derivatives underscores the potential of this chemical family. Fused thiophene systems, such as dithieno[3,2-b:2′,3′-d]thiophene (DTT), when functionalized, have shown excellent performance in OFETs. For instance, introducing anthracene (B1667546) groups to the DTT core resulted in a material, 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT), with a well-ordered herringbone packing structure in its single crystal form. nih.gov This structural arrangement, facilitated by multiple intermolecular interactions including S⋯S and C–H⋯π contacts, is crucial for efficient charge transport. nih.gov

Furthermore, polymers incorporating thieno[3,4-b]thiophene (B1596311) units have been specifically developed for OFET applications, highlighting the utility of this core structure in transistor technology. google.com The performance of such devices is highly dependent on the molecular packing and electronic coupling between adjacent molecules, properties that can be fine-tuned by substituents like methylsulfanyl groups.

Table 1: Performance of a Representative Dithienothiophene-Based Single Crystal OFET

| Parameter | Value | Source |

| Semiconductor | 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) | nih.gov |

| Packing Motif | Herringbone | nih.gov |

| Key Intermolecular Interactions | S⋯S, S⋯C, C–H⋯π | nih.gov |

| Application | Organic Field-Effect Transistor (OFET), UV-sensitive Phototransistor | nih.gov |

Conjugated polymers that can transport both ions and electrons are highly desirable for a multitude of redox-active and solid-state applications. rsc.org Thieno[3,4-b]thiophene-based polymers are prominent in this area, particularly in the development of all-polymer solar cells (all-PSCs). By employing a strategy of polymerizing small-molecule acceptors, researchers have created novel thieno[3,4-b]thiophene-based polymer acceptors. rsc.org

These materials leverage the electron-rich nature of the thiophene core to achieve high power conversion efficiencies (PCE). For example, a polymer system blending PM6 as the donor with a thiophene[3,4-b]thiophene-based polymer acceptor (PYF-EF) achieved a PCE of 17.07%. rsc.org This performance was further enhanced to 18.62% in a ternary blend system, demonstrating the effectiveness of this structural unit in high-performance optoelectronic devices. rsc.org The solubility and processing characteristics of these polymers can also be tailored, for instance, by attaching polyethylene (B3416737) glycol side chains to the thieno[3,4-b]thiophene backbone, allowing for processing in more environmentally friendly solvents. google.com

Coordination Chemistry and Ligand Design

Thiophene derivatives are widely used in coordination chemistry and ligand design due to the ability of the sulfur heteroatom to coordinate with metal centers. nih.govresearchgate.net In this compound, the sulfur atoms of the two methylsulfanyl groups provide additional donor sites, enabling the molecule to act as a bidentate or bridging ligand.

Research into thiophene-bridged bis(3-hydroxy-N-methylpyridin-2-one) ligands for chelating uranyl ions (UO₂²⁺) illustrates the significant impact of sulfur-containing substituents. osti.govnih.gov In one study, the introduction of ethylsulfanyl groups—a close analogue to methylsulfanyl groups—onto the thiophene linker disrupted the planar, conjugated ligand arrangement. osti.govnih.gov This steric interference between the sulfide (B99878) substituents and adjacent amide linkers induced a change in the coordination behavior, leading to the formation of dimeric [(UO₂)(L₂)(DMSO)]₂ species where each ligand spans two separate metal centers. osti.govnih.gov This demonstrates how substituents at the 3 and 4 positions of the thiophene ring can be used to control the dimensionality and nuclearity of the resulting metal complexes, a key principle in designing ligands for specific applications in catalysis or materials synthesis. osti.gov

Energy Storage Materials

Thiophene-based molecules with redox-active substituents are promising candidates for organic energy storage materials, particularly for cathodes in next-generation batteries. The methylsulfanyl group has been shown to be uniquely effective at stabilizing oxidized thiophene species. researchgate.net

Studies on 2,5-bis(methylthio)thieno[3,2-b]thiophene (BMTT) and 5,5'-Bis(methylthio)-2,2'-bithiophene (BMTbT) reveal their potential for high-energy-density applications. researchgate.netrsc.org BMTbT, which features a bithiophene core capped with methylsulfanyl groups, exhibits two distinct and reversible one-electron redox processes at high potentials (3.8 V and 4.0 V vs. Li/Li⁺). researchgate.net This electrochemical reversibility is attributed to the stabilization of the resulting monocation and dication by the methylthio groups and the extended conjugation of the bithiophene core. researchgate.net

Compared to other substituents, the methylthio groups are particularly effective at stabilizing the oxidized states, a crucial feature for a cathode material that must undergo repeated charging and discharging cycles. researchgate.net Based on its redox potential and theoretical capacity, BMTbT has the potential to deliver a high energy density, making it a highly promising system for redox capacitors and lithium-ion batteries. researchgate.net

Table 2: Electrochemical Properties of a Methylthio-Substituted Bithiophene for Energy Storage

| Compound | Redox Potentials (vs. Li/Li⁺) | Theoretical Gravimetric Capacity | Theoretical Energy Density | Key Feature | Source |

| 5,5'-Bis(methylthio)-2,2'-bithiophene (BMTbT) | 3.8 V, 4.0 V | 209 mAh/g | 836 mWh/g | Two reversible one-electron processes; stabilization of oxidized species by methylthio groups. | researchgate.net |

Building Blocks for Supramolecular Architectures and Complex Heterocycles

Substituted thiophenes are fundamental building blocks in organic synthesis for creating more complex heterocyclic systems and supramolecular structures. nih.govrroij.com The 3,4-disubstituted pattern of this compound makes it a valuable synthon for constructing well-defined, functional π-conjugated systems.

A facile methodology for creating functionalized thiophenes involves using precursors like 3- and 3,4-bis(2-cyanoethylsulfanyl)thiophenes. nih.gov These compounds can undergo a highly efficient sequence of deprotection followed by alkylation to yield various symmetrical or unsymmetrical 3,4-dialkylsulfanylthiophenes. nih.gov This synthetic flexibility allows for the precise installation of different functionalities.

Furthermore, derivatives such as 3,4-Bis[(4-methoxybenzoyl)methylsulfanyl]thiophene have been synthesized and studied. nih.govconsensus.app X-ray diffraction analysis of this compound revealed a nearly planar molecular structure, a property that is highly advantageous for building ordered supramolecular assemblies through predictable intermolecular interactions like hydrogen bonding and π-π stacking. nih.govnih.govconsensus.app The ability to construct larger, complex architectures from simple, well-defined thiophene units is essential for the bottom-up development of novel functional materials. organic-chemistry.org

Advanced Analytical and Spectroscopic Characterization Techniques

X-ray Crystallography for Molecular and Crystal Structures

A notable example is the single-crystal X-ray diffraction study of 3,4-Bis[(4-methoxybenzoyl)methylsulfanyl]thiophene . nih.govconsensus.appconsensus.app This derivative incorporates larger benzoyl groups, yet the core thiophene (B33073) ring and its substitution pattern offer valuable structural information. The study reveals that the molecule is nearly planar, a characteristic feature of conjugated thiophene systems. nih.govconsensus.appconsensus.app The dihedral angles between the thiophene ring and the attached phenyl rings are reported to be 9.4(1)° and 10.6(1)°. nih.govconsensus.appconsensus.app This planarity is crucial for effective π-orbital overlap along the molecular backbone, which influences the electronic properties of the material.

Another relevant structure is that of (4-methylphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone . researchgate.net This compound, while only having one methylsulfanyl group on the thiophene ring, provides data on the bond lengths and angles involving the C-S-C linkage of the methylsulfanyl group.

Based on these related structures, it can be inferred that 3,4-Bis(methylsulfanyl)thiophene would also adopt a largely planar conformation. The sulfur atoms of the methylsulfanyl groups would likely lie in or close to the plane of the thiophene ring to maximize conjugation. The crystal packing would be expected to be influenced by weak intermolecular interactions, such as C-H···S contacts.

Table 1: Crystallographic Data for a Related Thiophene Derivative (Data for 3,4-Bis[(4-methoxybenzoyl)methylsulfanyl]thiophene)

| Parameter | Value |

| Formula | C22H20O4S3 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.123(2) |

| b (Å) | 10.512(1) |

| c (Å) | 15.088(2) |

| β (°) | 114.99(1) |

| V (ų) | 2029.5(5) |

| Z | 4 |

| Source: nih.govconsensus.appconsensus.app |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is an indispensable tool for elucidating the chemical structure of molecules in solution. For this compound, ¹H and ¹³C NMR would provide definitive evidence of its constitution.

While specific experimental spectra for this compound are not available in the reviewed literature, data from related compounds allow for a reliable prediction of the expected chemical shifts.

In the ¹H NMR spectrum, two key signals would be anticipated: a singlet for the two equivalent protons on the thiophene ring (H-2 and H-5) and a singlet for the six equivalent protons of the two methyl groups. For comparison, in 3-methylthiophene (B123197) , the ring protons appear in the range of δ 6.7-7.1 ppm, and the methyl protons are observed around δ 2.2 ppm. chemicalbook.com The protons on the thiophene ring in thiophene itself resonate at approximately δ 7.1-7.3 ppm. chemicalbook.com Therefore, for this compound, the thiophene protons are expected to appear in a similar region, likely as a single sharp peak due to the symmetrical nature of the molecule. The methyl protons of the SCH₃ groups would likely appear further downfield than a simple methyl group on a thiophene ring due to the influence of the sulfur atom.

In the ¹³C NMR spectrum, three distinct signals would be expected. Two signals for the thiophene ring carbons (one for the substituted C3 and C4, and one for the unsubstituted C2 and C5) and one signal for the methyl carbons. The ¹³C chemical shifts for thiophene are around δ 125 ppm. chemicalbook.com For 3-methylthiophene , the substituted carbon is at δ 139.5 ppm, while the other ring carbons are between δ 120-130 ppm, and the methyl carbon is at approximately δ 15 ppm. chemicalbook.com In this compound, the carbons directly attached to the sulfur atoms (C3 and C4) would be expected to be significantly deshielded.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (Ring) | ~7.0 - 7.5 | Singlet |

| ¹H (CH₃) | ~2.3 - 2.7 | Singlet |

| ¹³C (C2, C5) | ~120 - 130 | - |

| ¹³C (C3, C4) | ~135 - 145 | - |

| ¹³C (CH₃) | ~15 - 20 | - |

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound, the molecular ion peak [M]⁺• would be expected at an m/z corresponding to its molecular weight (C₆H₈S₃, MW = 176.32).

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy. While a specific mass spectrum for this compound is not documented in the searched literature, HRMS data for more complex thiophene derivatives containing sulfur-linked side chains have been reported, demonstrating the utility of techniques like MALDI for their characterization. rsc.org

The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve the loss of methyl radicals (•CH₃) and potentially the cleavage of the C-S bonds. The mass spectrum of 3-(methylthio)thiophene shows a strong molecular ion peak and significant fragments corresponding to the loss of a methyl group and subsequent rearrangements. nist.gov A similar fragmentation behavior would be anticipated for this compound, with characteristic peaks indicating the successive loss of its methylsulfanyl substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For conjugated systems like this compound, the absorption spectrum is dominated by π-π* transitions. The position and intensity of the absorption bands provide information about the extent of conjugation and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Studies on various thiophene derivatives show that the absorption maximum (λ_max) is sensitive to the nature and position of the substituents. researchgate.netresearchgate.net For instance, the UV-Vis spectrum of poly(3-methylthiophene) shows a broad absorption in the visible region, indicative of an extended conjugated system. researchgate.net For the monomer, this compound, a sharp absorption peak in the UV region is expected. The sulfur atoms of the methylsulfanyl groups, with their lone pairs of electrons, can participate in the π-system of the thiophene ring, which would likely lead to a red shift (bathochromic shift) of the absorption maximum compared to unsubstituted thiophene. This is due to the raising of the HOMO energy level, thereby reducing the HOMO-LUMO gap.

In a study of diblock oligomers containing tetrathiophene and octathiophene segments, the absorption features were attributable to the individual conjugated units, with lower energy transitions arising from charge transfer. nih.gov This suggests that the electronic properties of this compound could be tuned by its incorporation into larger conjugated systems.

Electrochemical Characterization (e.g., Cyclic Voltammetry, Spectroelectrochemistry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are vital for investigating the redox properties of electroactive molecules like this compound. CV can be used to determine the oxidation potential of the monomer, which is a key parameter for its electropolymerization to form a conducting polymer.

The oxidation potential of thiophene monomers is highly dependent on the electronic nature of the substituents at the 3 and 4 positions. Electron-donating groups, such as alkyl or alkoxy groups, lower the oxidation potential by increasing the electron density of the thiophene ring and stabilizing the resulting radical cation. The methylsulfanyl (-SCH₃) group is also considered to be electron-donating.

Studies on the electrochemical polymerization of various thiophenes, including 3-methylthiophene and other 3-substituted thiophenes, have shown that the onset of oxidation typically occurs between +1.0 V and +1.6 V versus a standard reference electrode. dtic.milutexas.edumdpi.comresearchgate.net For example, the electrochemical polymerization of 3-methylthiophene can be initiated at around +1.35 V vs. SCE. dtic.mil It is expected that this compound would exhibit a relatively low oxidation potential due to the presence of two electron-donating groups, making it a suitable monomer for electropolymerization. The resulting polymer, poly(this compound), would be a conducting polymer with its own characteristic redox behavior.

Spectroelectrochemistry, which combines UV-Vis spectroscopy with electrochemistry, could be used to study the changes in the electronic absorption spectrum of the compound upon oxidation and reduction, providing further insight into the nature of the charge carriers (polarons and bipolarons) in the corresponding polymer.

Photoinduced Infrared (IR) Spectroscopy

Photoinduced IR spectroscopy is a sensitive technique for studying the transient excited states and charge carriers in conjugated polymers. While this technique is typically applied to polymeric materials rather than monomers, the findings from studies on polythiophenes are directly relevant to the potential polymer derived from this compound.

In a study on poly(thiophene), photoinduced IR absorption measurements revealed the formation of both charged and spin-carrying species upon photoexcitation. aps.org These photoinduced absorptions are signatures of the formation of polarons and bipolarons, which are the primary charge carriers in conducting polymers. The technique allows for the identification of the vibrational modes associated with these charge carriers, providing a deeper understanding of the charge transport mechanism in these materials.

For a polymer derived from this compound, photoinduced IR spectroscopy would be expected to show similar features, with specific vibrational modes influenced by the methylsulfanyl side chains. The study of these photoexcited states is crucial for applications in optoelectronic devices such as solar cells and photodetectors.

Q & A

Basic: What are the standard synthetic methodologies for 3,4-Bis(methylsulfanyl)thiophene?

Answer:

The synthesis typically involves catalytic or stoichiometric alkylation of thiophene precursors. For example:

- Grignard Metathesis : 3,4-Didehydrothiophene intermediates react with methylthiol groups in the presence of transition-metal catalysts (e.g., nickel or palladium) to install methylsulfanyl groups .

- Direct Thiolation : 3,4-Dibromothiophene reacts with methylthiolate ions under controlled conditions (e.g., polar aprotic solvents like DMF at 60–80°C) to yield the bis(methylsulfanyl) derivative. Yields can vary (50–85%) depending on reaction time and stoichiometry .

Key Considerations : Optimize temperature and solvent polarity to avoid over-substitution or ring-opening side reactions.

Basic: How is this compound characterized using spectroscopic and analytical techniques?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 202.03 for C₆H₈S₃) and fragmentation patterns .

Advanced: What reaction mechanisms govern the transformation of this compound under polar vs. nonpolar conditions?

Answer:

- Polar Solvents (e.g., Ethanol) : Intramolecular cyclization occurs via nucleophilic attack of hydroxyl or amine groups on adjacent positions, forming fused heterocycles (e.g., benzoxazoles) .

- Nonpolar Solvents (e.g., Toluene) : Sulfanyl groups act as electron donors, stabilizing radical intermediates during oxidation or photochemical reactions .

Methodological Insight : Use kinetic studies (e.g., time-resolved UV-Vis) and DFT calculations to track intermediate formation .

Advanced: How do electronic properties of this compound influence its utility in conductive polymers?

Answer:

- Electron-Rich Backbone : Methylsulfanyl groups enhance electron density on the thiophene ring, lowering the bandgap (1.8–2.2 eV) and improving charge mobility in polymers .

- Doping Stability : Sulfur atoms facilitate stable charge-transfer complexes with dopants like FeCl₃, as shown by cyclic voltammetry (redox peaks at +0.3 V vs. Ag/Ag⁺) .

Experimental Design : Compare conductivity (four-point probe) and optical properties (UV-Vis-NIR) of doped vs. undoped polymers .

Data Contradictions: How do solvent polarity and temperature lead to conflicting reports on reaction outcomes?

Answer:

- Solvent Effects : In ethanol, this compound may undergo keto-enol tautomerism, favoring cyclized products, while in chloroform, free-radical pathways dominate .

- Temperature Sensitivity : At >100°C, thermal decomposition of methylsulfanyl groups generates thiophenoxyl radicals, altering product distributions .

Resolution Strategy : Replicate experiments with controlled inert atmospheres (Ar/N₂) and report solvent dielectric constants .

Advanced: What computational methods validate the tautomeric stability of this compound derivatives?

Answer:

- DFT Calculations : Compare Gibbs free energy (ΔG) of keto vs. enol tautomers. Methylsulfanyl groups stabilize the keto form by 6–8 kcal/mol due to reduced aromaticity loss .

- Hammett Parameters : Use σₚ values to predict substituent effects on tautomeric equilibria in substituted derivatives .

Basic: What are the key challenges in purifying this compound?

Answer:

- Chromatography : Use silica gel columns with hexane/ethyl acetate (4:1) to separate sulfoxides (common byproducts).

- Crystallization : Recrystallize from ethanol/water mixtures; monitor purity via melting point (reported mp 131–134°C) .

Advanced: How is this compound utilized in bioactive compound synthesis?

Answer:

- Pharmacophore Modification : Introduce hydroxyl or halogen groups via Suzuki coupling to enhance binding to estrogen receptors (e.g., IC₅₀ values <10 nM in ERα assays) .

- Antimicrobial Screening : Test derivatives against Gram-negative bacteria (e.g., E. coli) using MIC assays; sulfanyl groups improve membrane permeability .

Methodological: What strategies resolve discrepancies in NMR assignments for thiophene derivatives?

Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments in complex mixtures .

Advanced: How do fused phosphole-thiophene systems derived from this compound alter optoelectronic properties?

Answer:

- Bandgap Engineering : Fusion with antiaromatic phosphole rings reduces conjugation length, increasing photoluminescence quantum yield (PLQY) to >40% .

- Theoretical Modeling : Use TD-DFT to predict absorption maxima (λₐᵦₛ 450–500 nm) and compare with experimental UV-Vis data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.